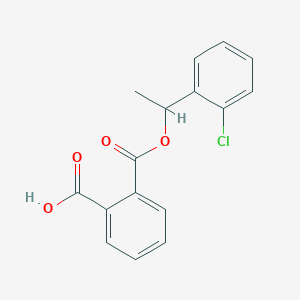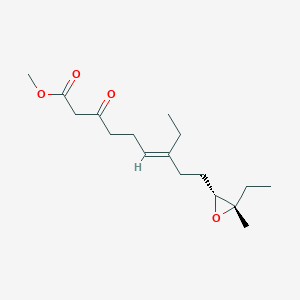
Des-(3-Methyl-2-ene) 3-Oxo Juvenile Hormone I
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Des-(3-Methyl-2-ene) 3-Oxo Juvenile Hormone I is an intermediate in the synthesis of Juvenile Hormone I, an acyclic sesquiterpenoid that regulates many aspects of insect physiology, including development, reproduction, diapause, and polyphenisms. This compound plays a crucial role in the regulation of insect growth and development, making it a significant subject of study in entomology and related fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: Des-(3-Methyl-2-ene) 3-Oxo Juvenile Hormone I can be synthesized through various synthetic routes. One common method involves the reaction of rac-Methyl (E)-7-ethyl-9-((2R,3S)-3-ethyl-3-methyloxiran-2-yl)-3-oxonon-6-enoate under specific conditions. The reaction typically requires precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process often includes steps such as purification, crystallization, and quality control to ensure the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions: Des-(3-Methyl-2-ene) 3-Oxo Juvenile Hormone I undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties, enabling its use in different applications.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes.
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield different oxo derivatives, while reduction reactions can produce various alcohols and hydrocarbons.
Scientific Research Applications
Des-(3-Methyl-2-ene) 3-Oxo Juvenile Hormone I has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it plays a crucial role in studying insect physiology and development. In industry, it is used in the production of various insecticides and growth regulators.
Mechanism of Action
The mechanism of action of Des-(3-Methyl-2-ene) 3-Oxo Juvenile Hormone I involves its interaction with specific molecular targets and pathways in insects. It regulates the expression of genes involved in development and reproduction, influencing processes such as molting, metamorphosis, and diapause. The compound binds to juvenile hormone receptors, triggering a cascade of molecular events that ultimately affect insect physiology.
Comparison with Similar Compounds
Des-(3-Methyl-2-ene) 3-Oxo Juvenile Hormone I is unique compared to other similar compounds due to its specific structure and function. Similar compounds include other juvenile hormones such as Juvenile Hormone I, Juvenile Hormone II, and Juvenile Hormone III. Each of these compounds has distinct properties and roles in insect physiology, but this compound stands out due to its specific regulatory functions and applications.
Properties
Molecular Formula |
C17H28O4 |
|---|---|
Molecular Weight |
296.4 g/mol |
IUPAC Name |
methyl (E)-7-ethyl-9-[(2R,3S)-3-ethyl-3-methyloxiran-2-yl]-3-oxonon-6-enoate |
InChI |
InChI=1S/C17H28O4/c1-5-13(10-11-15-17(3,6-2)21-15)8-7-9-14(18)12-16(19)20-4/h8,15H,5-7,9-12H2,1-4H3/b13-8+/t15-,17+/m1/s1 |
InChI Key |
ZODIOAITOBURTD-UJEYXKBXSA-N |
Isomeric SMILES |
CC/C(=C\CCC(=O)CC(=O)OC)/CC[C@@H]1[C@](O1)(C)CC |
Canonical SMILES |
CCC(=CCCC(=O)CC(=O)OC)CCC1C(O1)(C)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


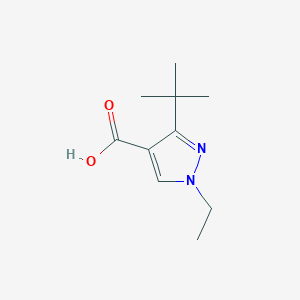
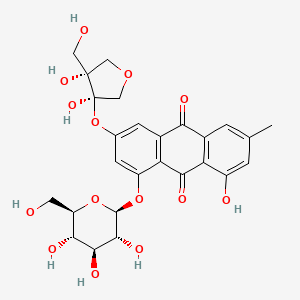
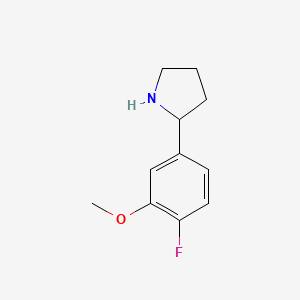

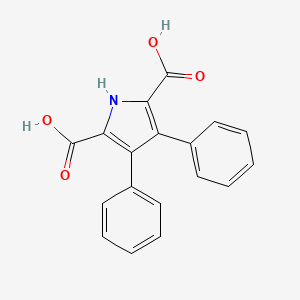
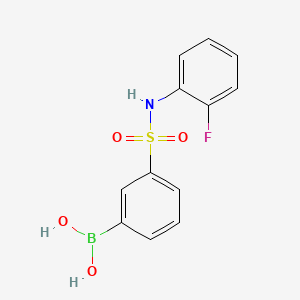
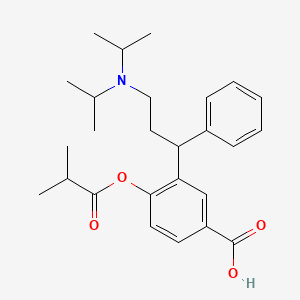
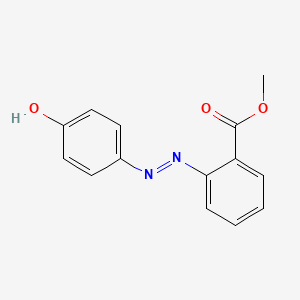
![4-(1,1-dimethylethyl)-N-[5-hydroxy-6-[2-(2-hydroxyethoxy)ethoxy][2,2'-bipyrimidin]-4-yl]-Benzenesulfonamide](/img/structure/B13441371.png)
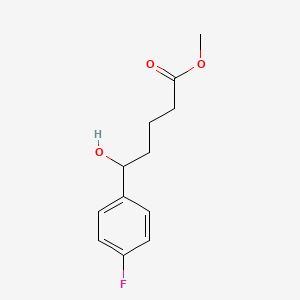

![[1R-[1alpha(S*),2beta(Z)]]-alpha-[[[3-Oxo-2-(2-pentenyl)cyclopentyl]acetyl]oxy]benzeneacetic Acid](/img/structure/B13441385.png)
![7-(6-Benzamido-9H-purin-9-yl)-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-8-yl benzoate](/img/structure/B13441392.png)
